(R)-Quizalofop Methyl

Übersicht

Beschreibung

®-Quizalofop Methyl is a selective herbicide used primarily for post-emergence control of annual and perennial grass weeds in various broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides, which inhibit the enzyme acetyl-CoA carboxylase, crucial for fatty acid synthesis in plants. This compound is known for its high efficacy and low toxicity to non-target plants and animals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Quizalofop Methyl typically involves the esterification of ®-Quizalofop acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves the following steps:

Preparation of ®-Quizalofop Acid: This is achieved through the reaction of 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionic acid with a chiral auxiliary to ensure the desired enantiomer is obtained.

Esterification: The ®-Quizalofop acid is then reacted with methanol in the presence of an acid catalyst to form ®-Quizalofop Methyl.

Industrial Production Methods: Industrial production of ®-Quizalofop Methyl follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of ®-Quizalofop Acid: Using large reactors and optimized conditions to maximize yield and purity.

Esterification Process: Conducted in large esterification units with continuous monitoring of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Quizalofop Methyl undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ®-Quizalofop Methyl can hydrolyze to form ®-Quizalofop acid and methanol.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, although this is less common in practical applications.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: ®-Quizalofop acid and methanol.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: Substituted derivatives of ®-Quizalofop Methyl.

Wissenschaftliche Forschungsanwendungen

Field Applications

- Soybean Cultivation :

- Canola Production :

Resistance Management

Resistance to herbicides is a growing concern in agricultural practices. Research indicates that certain weed populations have developed resistance to this compound and related herbicides due to various mechanisms, including enhanced metabolic degradation through glutathione S-transferases (GST) .

To combat this issue, integrated weed management strategies are recommended, which include:

- Rotating Herbicides : Alternating the use of this compound with other classes of herbicides can help mitigate resistance development.

- Cultural Practices : Implementing crop rotation and cover cropping can reduce reliance on chemical controls and enhance biodiversity in agricultural systems .

Formulations and Compositions

The effectiveness of this compound can be enhanced when combined with other herbicides or adjuvants. For instance, formulations that include haloxyfop-R-methyl alongside this compound have demonstrated improved efficacy against a broader spectrum of weeds while reducing overall application rates .

Example Formulations :

| Composition | Active Ingredients | Application Rate |

|---|---|---|

| Herbicidal Mix 1 | 5% Haloxyfop-R-Methyl, 30% this compound | 100 L/ha |

| Herbicidal Mix 2 | 20% this compound, 15% Surfactant | 200 L/ha |

These formulations not only enhance weed control but also minimize potential environmental impacts by reducing the total amount of active ingredient required per hectare .

Case Studies

- Field Trials in Soybean :

- Resistance Mechanism Investigation :

Wirkmechanismus

®-Quizalofop Methyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. The inhibition of ACCase leads to the disruption of lipid biosynthesis, ultimately causing the death of the target grass weeds. The compound specifically targets the ACCase enzyme in grasses, making it highly selective and safe for broadleaf crops.

Vergleich Mit ähnlichen Verbindungen

Fenoxaprop-P-ethyl: Another aryloxyphenoxypropionate herbicide with a similar mode of action.

Fluazifop-P-butyl: Also inhibits ACCase and is used for post-emergence control of grass weeds.

Diclofop-methyl: Another member of the aryloxyphenoxypropionate class with similar herbicidal properties.

Uniqueness: ®-Quizalofop Methyl is unique due to its high selectivity for grass weeds and its low toxicity to non-target organisms. Its specific inhibition of the ACCase enzyme in grasses makes it an effective and safe herbicide for use in various broadleaf crops.

Biologische Aktivität

(R)-Quizalofop Methyl is a selective herbicide primarily used for controlling grassy weeds in various crops, including soybeans and canola. It belongs to the aryloxyphenoxypropanoate class of herbicides, which function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), crucial for fatty acid synthesis in plants. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific weed species, resistance issues, and relevant case studies.

This compound exerts its herbicidal effects by:

- Inhibition of ACCase : The compound specifically targets the ACCase enzyme, disrupting fatty acid biosynthesis, leading to impaired cellular function and ultimately plant death.

- Absorption and Translocation : The herbicide is absorbed through the foliage of target weeds and translocated to growing points, where it accumulates and exerts its toxic effects .

Efficacy Against Weeds

The efficacy of this compound has been demonstrated in various studies. It is particularly effective against several annual and perennial grassy weeds. Below is a summary table highlighting its effectiveness against specific weed species:

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) | Notes |

|---|---|---|---|

| Eleusine indica | 95 | 3.5 | High susceptibility |

| Setaria viridis | 98 | 3.5 | Very effective |

| Polypogon fugax | 80 | 6 | Resistance observed in some populations |

Study on Resistance Mechanisms

A significant study focused on the resistance mechanisms of Polypogon fugax, a prevalent weed in canola fields in China. The resistant population (SC-R) exhibited nontarget-site resistance likely involving glutathione S-transferases (GST). This study revealed that:

- The SC-R population showed higher inducible GST activity compared to susceptible populations.

- Pre-treatment with GST inhibitors reversed resistance to this compound, indicating that GST plays a crucial role in the resistance mechanism .

Herbicidal Combinations

Research has also indicated that combining this compound with other herbicides, such as haloxyfop-R-methyl, enhances its efficacy and delays the development of weed resistance. A study demonstrated that:

- A mixture containing haloxyfop-R-methyl and this compound provided a broader spectrum of weed control while reducing the overall herbicide dosage required.

- The combination was particularly effective against multiple annual grassy weeds, improving control rates significantly compared to single-agent applications .

Environmental Impact and Safety

This compound is considered environmentally safe when applied according to recommended guidelines. It has low toxicity to non-target organisms and exhibits a favorable environmental profile. Studies assessing its residual activity in soil have shown minimal adverse effects on subsequent crops when used responsibly .

Eigenschaften

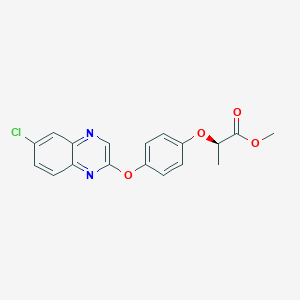

IUPAC Name |

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJGQYNECSZDY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.